molecular formula C31H41N5O5S B13844164 Des(isopropylthiazolyl)-N-methyl Ritonavir-d6

Des(isopropylthiazolyl)-N-methyl Ritonavir-d6

Cat. No.: B13844164
M. Wt: 601.8 g/mol
InChI Key: OJTBFHWZCSRSGP-SJXAYZKLSA-N
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Description

Des(isopropylthiazolyl)-N-methyl Ritonavir-d6 is a deuterated form of Ritonavir, a well-known HIV protease inhibitor. This compound is primarily used as an internal standard for the quantification of Ritonavir in various analytical methods . The deuterium labeling helps in distinguishing it from the non-labeled Ritonavir during mass spectrometry analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des(isopropylthiazolyl)-N-methyl Ritonavir-d6 involves multiple steps, starting from the basic building blocksThe reaction conditions typically involve the use of organic solvents like DMSO and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in specialized facilities equipped to handle complex chemical reactions and deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Des(isopropylthiazolyl)-N-methyl Ritonavir-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .

Mechanism of Action

Des(isopropylthiazolyl)-N-methyl Ritonavir-d6 exerts its effects by inhibiting the HIV protease enzyme. This inhibition prevents the cleavage of viral polyproteins, thereby hindering the maturation of the virus. The molecular targets include the active site of the HIV protease enzyme, and the pathways involved are related to the viral replication cycle .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H41N5O5S

Molecular Weight

601.8 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[2-[bis(trideuteriomethyl)carbamoylamino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C31H41N5O5S/c1-21(2)28(35-30(39)36(3)4)29(38)33-24(15-22-11-7-5-8-12-22)17-27(37)26(16-23-13-9-6-10-14-23)34-31(40)41-19-25-18-32-20-42-25/h5-14,18,20-21,24,26-28,37H,15-17,19H2,1-4H3,(H,33,38)(H,34,40)(H,35,39)/t24-,26-,27-,28?/m0/s1/i3D3,4D3

InChI Key

OJTBFHWZCSRSGP-SJXAYZKLSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC(C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)C

Origin of Product

United States

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